An In-depth Technical Guide to 3-Hydroxy-3-methylbutanenitrile
An In-depth Technical Guide to 3-Hydroxy-3-methylbutanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxy-3-methylbutanenitrile, also known as acetone cyanohydrin acetone adduct, is a bifunctional organic compound of interest in various chemical and pharmaceutical applications. This document provides a comprehensive technical overview of its chemical and physical properties, synthesis, and potential biological relevance. Detailed experimental protocols for its synthesis and enzymatic hydrolysis are presented, alongside a summary of its spectral data for analytical characterization. While direct evidence of its involvement in specific signaling pathways is limited, the known metabolic fate of nitriles and the biological activity of its hydrolysis product, β-hydroxy-β-methylbutyrate (HMB), are discussed.
Chemical and Physical Properties
3-Hydroxy-3-methylbutanenitrile (CAS No: 13635-04-6) is a clear, colorless to pale yellow liquid.[1] Its fundamental properties are summarized in the table below, compiled from various sources.
| Property | Value | Reference |
| Molecular Formula | C₅H₉NO | [1][2] |
| Molecular Weight | 99.13 g/mol | [2] |
| Boiling Point | 114-116 °C at 30 mmHg | [1] |
| Density | 0.959 g/mL at 20 °C | [1] |
| Refractive Index (n20/D) | 1.430 | [1] |
| Flash Point | 97 °C (206.6 °F) - closed cup | |
| Storage Temperature | 2-8°C | [1] |
| Solubility | Soluble in water and common organic solvents. | |
| InChI Key | CWPMDJFBWQJRGT-UHFFFAOYSA-N | [2] |
| SMILES | CC(C)(O)CC#N | [2] |
Synthesis of 3-Hydroxy-3-methylbutanenitrile
A high-yield synthesis of 3-Hydroxy-3-methylbutanenitrile can be achieved through the base-catalyzed addition of the enolate of acetonitrile to acetone.[1]
Experimental Protocol: Synthesis from Acetone and Acetonitrile
Materials:
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Acetone
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Acetonitrile
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P(i-PrNCH₂CH₂)₃N (Proazaphosphatrane catalyst)
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Magnesium sulfate (anhydrous)
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Diethyl ether
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Hydrochloric acid (1 M)
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Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
Procedure:
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To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous magnesium sulfate to a solution of P(i-PrNCH₂CH₂)₃N in anhydrous diethyl ether.
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Cool the mixture to 0 °C in an ice bath.
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Add a solution of acetone and acetonitrile in anhydrous diethyl ether dropwise to the stirred suspension over a period of 1 hour.
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After the addition is complete, allow the reaction mixture to warm to room temperature (25 °C) and stir for an additional 4 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
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Upon completion, quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C until the mixture is acidic (pH ~2).
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Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by vacuum distillation to yield 3-Hydroxy-3-methylbutanenitrile as a colorless oil. A reference yield of 99% has been reported for a similar procedure.[1]
Synthesis Workflow
Enzymatic Hydrolysis
3-Hydroxy-3-methylbutanenitrile can be enzymatically hydrolyzed to produce β-hydroxy-β-methylbutyric acid (HMB), a compound with known biological activities. This biotransformation can be achieved using nitrilase enzymes, which directly convert the nitrile to a carboxylic acid, or a combination of nitrile hydratase and amidase enzymes.
Experimental Protocol: Nitrilase-catalyzed Hydrolysis
Materials:
-
3-Hydroxy-3-methylbutanenitrile
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Nitrilase enzyme (e.g., from Rhodococcus rhodochrous)
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Potassium phosphate buffer (0.1 M, pH 7.0)
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Hydrochloric acid (1 M)
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Ethyl acetate
Procedure:
-
Prepare a solution of 3-Hydroxy-3-methylbutanenitrile in 0.1 M potassium phosphate buffer (pH 7.0). The substrate concentration should be optimized based on the enzyme's activity and stability (e.g., 50-100 mM).
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Equilibrate the substrate solution to the optimal temperature for the nitrilase (e.g., 30-40 °C).
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Add the nitrilase enzyme (as a purified enzyme, cell-free extract, or whole-cell suspension) to the reaction mixture. The enzyme loading should be determined empirically for optimal conversion.
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Incubate the reaction mixture with gentle agitation.
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Monitor the reaction progress by measuring the formation of HMB and the disappearance of the starting material using High-Performance Liquid Chromatography (HPLC).
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Upon completion, terminate the reaction by acidifying the mixture to pH 2 with 1 M HCl. This will also precipitate the enzyme if it is in a soluble form.
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Centrifuge the mixture to remove the precipitated enzyme.
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Extract the supernatant with ethyl acetate.
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Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain crude HMB.
-
The crude product can be further purified by recrystallization or column chromatography.
Enzymatic Hydrolysis Pathway
Biological Significance and Toxicology
Metabolic Fate
The in vivo metabolism of 3-Hydroxy-3-methylbutanenitrile has not been specifically reported. However, the metabolism of nitriles in mammals is known to proceed via two main pathways:
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Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid and ammonia, a reaction catalyzed by nitrilase enzymes.
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Cyanide Release: The nitrile can be metabolized by cytochrome P450 enzymes, leading to the release of a cyanide ion. The cyanide is then detoxified to thiocyanate.
Given that 3-Hydroxy-3-methylbutanenitrile can be a substrate for nitrilases in vitro, it is plausible that it could be hydrolyzed to HMB in vivo.
Toxicology
Signaling Pathways of the Hydrolysis Product (HMB)
While there is no direct evidence of 3-Hydroxy-3-methylbutanenitrile's involvement in signaling pathways, its hydrolysis product, HMB, has been shown to modulate several key cellular pathways, particularly in skeletal muscle. HMB is known to stimulate protein synthesis and inhibit protein degradation. These effects are mediated, in part, through the PI3K/Akt/mTOR pathway , a central regulator of cell growth and proliferation, and by modulating the activity of the FoxO family of transcription factors , which are involved in the expression of genes related to muscle atrophy.
Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Spectral data is available and can be used to confirm the structure.
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¹³C NMR: The ¹³C NMR spectrum shows characteristic peaks for the nitrile carbon, the quaternary carbon bearing the hydroxyl group, the methylene carbon, and the two methyl carbons.[2]
Mass Spectrometry (MS)
Mass spectral data can be used for the identification and quantification of 3-Hydroxy-3-methylbutanenitrile.
Infrared (IR) Spectroscopy
The IR spectrum of 3-Hydroxy-3-methylbutanenitrile would be expected to show characteristic absorption bands for the hydroxyl group (O-H stretch, broad, ~3400 cm⁻¹), the nitrile group (C≡N stretch, sharp, ~2250 cm⁻¹), and C-H bonds.
Conclusion
3-Hydroxy-3-methylbutanenitrile is a versatile chemical intermediate with established synthetic routes and potential for biotransformation. While its direct biological roles are yet to be fully elucidated, its relationship to the bioactive compound HMB makes it a molecule of interest for further research, particularly in the fields of drug development and nutritional science. This guide provides a foundational understanding of its properties and methodologies for its synthesis and enzymatic conversion, serving as a valuable resource for the scientific community. Further investigation into its metabolic fate and potential interactions with biological systems is warranted.
